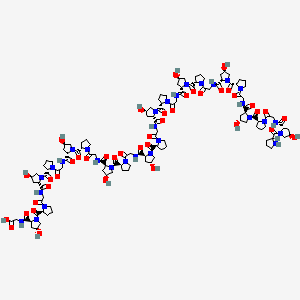
(4-Iodophenyl)diphenylsulfoniumtriflat
Übersicht
Beschreibung
(4-Iodophenyl)diphenylsulfonium triflate, also known as (4-Iodophenyl)diphenylsulfonium trifluoromethanesulfonate, is a cationic photoinitiator . It is used in the field of self-assembly and contact printing .
Molecular Structure Analysis
The empirical formula of (4-Iodophenyl)diphenylsulfonium triflate is C19H14F3IO3S2 . Its molecular weight is 538.34 . The SMILES string representation is [O-]S(=O)(=O)C(F)(F)F.Ic1ccc(cc1)S+c3ccccc3 .Physical And Chemical Properties Analysis
The melting point of (4-Iodophenyl)diphenylsulfonium triflate is 155-160 °C (lit.) . It has a molecular weight of 538.34 .Wissenschaftliche Forschungsanwendungen
Kationischer Photoinitiator
“(4-Iodophenyl)diphenylsulfoniumtriflat” kann als kationischer Photoinitiator wirken . Photoinitiatoren sind Verbindungen, die bei Belichtung reaktive Spezies erzeugen und so einen Polymerisationsprozess initiieren. Sie werden häufig im Bereich der Photopolymerisation eingesetzt, die Anwendungen in Beschichtungen, Tinten, Klebstoffen und High-Tech-Anwendungen wie dem 3D-Druck umfasst.
Photoacidgenerator
Diese Verbindung kann auch als Photoacidgenerator dienen . Photoacidgeneratoren (PAGs) sind Verbindungen, die bei Bestrahlung Säure (Protonen) erzeugen. PAGs werden in der Halbleiterindustrie zur Herstellung von mikroelektronischen Bauteilen eingesetzt. Sie sind ein wichtiger Bestandteil von Photoresisttechnologien, die verwendet werden, um während des Fertigungsprozesses strukturierte Beschichtungen auf einer Oberfläche zu bilden.
Selbstorganisation & Kontaktbedruckung
Es gibt Hinweise darauf, dass diese Verbindung in der Selbstorganisation und der Kontaktbedruckung verwendet wird . Dies sind Techniken, die in der Nanotechnologie zur Herstellung von Materialien und Geräten aus einzelnen Komponenten oder Molekülen eingesetzt werden. Die genauen Einsatzmöglichkeiten von “this compound” in diesen Anwendungen bedürfen weiterer Untersuchungen.
Wirkmechanismus
Target of Action
It is known to be a cationic photoinitiator and a photoacid generator .
Mode of Action
As a cationic photoinitiator, (4-Iodophenyl)diphenylsulfonium triflate is likely to initiate a polymerization reaction upon exposure to light . As a photoacid generator, it is expected to generate acid when exposed to light, which can further catalyze reactions .
Biochemical Pathways
As a photoinitiator and photoacid generator, it is likely involved in the initiation of polymerization reactions and the generation of acid, respectively .
Result of Action
As a photoinitiator and photoacid generator, it is likely to initiate polymerization reactions and generate acid, respectively, upon exposure to light .
Action Environment
As a photoinitiator and photoacid generator, its activity is likely to be influenced by light exposure .
Safety and Hazards
(4-Iodophenyl)diphenylsulfonium triflate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
(4-iodophenyl)-diphenylsulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQDLCHSPLKATA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)I.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3IO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584137 | |
| Record name | (4-Iodophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
255056-46-3 | |
| Record name | (4-Iodophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Iodophenyl)diphenylsulfonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















